1H and 13C NMR chemical shifts for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
1H and 13C NMR chemical shifts for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid. As a Senior Application Scientist, this document moves beyond simple data reporting to explain the underlying principles governing the spectral features of this molecule. We will dissect the influence of its distinct functional groups—a di-substituted phenyl ring, a chiral hydroxy acid moiety, and heavy halogen atoms—on chemical shifts, signal multiplicities, and coupling constants. This whitepaper is intended for researchers, scientists, and drug development professionals who rely on NMR for structural verification and characterization.
Introduction
3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is a complex synthetic intermediate whose structural integrity is paramount for its intended downstream applications. The molecule possesses multiple key features that present an interesting case for NMR analysis: a stereocenter at the C2 position, a complex aromatic substitution pattern, and the presence of three different types of protons (aromatic, aliphatic, and exchangeable).
NMR spectroscopy provides a non-destructive method to map the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations, we can confirm the precise arrangement of atoms and verify the successful synthesis of the target compound. This guide will provide a predictive framework for interpreting the NMR data of this molecule, grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and NMR Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized numbering system for the proton and carbon atoms is essential. The structure and numbering scheme for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid are presented below.
Figure 1: Molecular structure and numbering scheme.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into three main regions: the aromatic protons, the aliphatic protons of the propanoic acid backbone, and the exchangeable protons of the hydroxyl and carboxylic acid groups.
Aromatic Region (δ 7.0–7.8 ppm)
The 2-bromo-4-fluorophenyl group gives rise to a complex ABC spin system.
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H6': This proton is ortho to the bulky -CH₂- group and meta to both the bromine and fluorine atoms. It is expected to be the most downfield of the aromatic protons due to its proximity to the deshielding bromine atom. It should appear as a doublet of doublets (dd).
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H5': This proton is ortho to the fluorine atom and meta to the bromine atom. The strong ortho coupling to fluorine (³JHF) and meta coupling to H6' and H3' will likely result in a triplet of doublets (td) or a complex multiplet.
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H3': This proton is ortho to the bromine atom and meta to the fluorine atom. It will experience ortho coupling to H5' and meta coupling to fluorine (⁴JHF). It is expected to appear as a doublet of doublets (dd).
The electron-withdrawing nature of both bromine and fluorine deshields all aromatic protons, shifting them downfield compared to unsubstituted benzene (δ 7.34 ppm).[1] Fluorine's influence also introduces H-F coupling, which further complicates the splitting patterns.[2]
Aliphatic Region (δ 3.0–4.5 ppm)
The propanoic acid chain contains a stereocenter at C2, which has significant consequences for the adjacent methylene protons (H3a and H3b).
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H2 (methine proton): This proton is attached to the chiral carbon bearing a hydroxyl group. It is expected to resonate around δ 4.0–4.5 ppm. Its signal will be split into a doublet of doublets (dd) by the two diastereotopic protons on C3.
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H3a and H3b (methylene protons): Due to the adjacent chiral center (C2), these two protons are chemically non-equivalent (diastereotopic). They will have different chemical shifts and will couple to each other (geminal coupling, ²JHH) and to the H2 proton (vicinal coupling, ³JHH). This creates a complex ABX spin system. Each proton is expected to appear as a separate doublet of doublets (dd). Their chemical shifts are predicted to be in the δ 3.0–3.5 ppm range.
Exchangeable Protons (Variable)
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C2-OH and COOH: The chemical shifts of the hydroxyl and carboxylic acid protons are highly variable and depend on factors like solvent, concentration, and temperature. In a solvent like DMSO-d₆, they may appear as broad singlets. In CDCl₃, the carboxylic acid proton can be very broad and shifted far downfield (δ 10–12 ppm).[3] These signals will disappear upon the addition of a few drops of D₂O, a standard technique for identifying exchangeable protons.[3]
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Aromatic Carbons (δ 110–165 ppm)
The chemical shifts of the aromatic carbons are heavily influenced by the bromine and fluorine substituents.
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C4' (C-F): The carbon directly bonded to fluorine will exhibit the largest downfield shift due to fluorine's high electronegativity and will be split into a large doublet by one-bond C-F coupling (¹JCF ≈ 240–250 Hz).[4] Its predicted chemical shift is in the δ 160–165 ppm range.
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C2' (C-Br): The carbon bonded to bromine will be shifted upfield due to the "heavy atom effect" relative to what would be expected based on electronegativity alone.[5] It will likely appear in the δ 115–125 ppm range.
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C1': This is a quaternary carbon, and its signal will be weaker than the protonated carbons. It is expected around δ 135–140 ppm.
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C3', C5', C6': These protonated carbons will appear in the aromatic region, with their specific shifts influenced by their position relative to the substituents. Carbons ortho and para to the fluorine atom will show smaller C-F couplings (²JCF and ³JCF).[4]
Aliphatic and Carbonyl Carbons (δ 35–180 ppm)
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C1 (Carbonyl): The carboxylic acid carbon is the most deshielded carbon and is expected to appear in the δ 170–180 ppm range. Its signal is often broader and of lower intensity.
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C2 (Methine): The carbon bearing the hydroxyl group will be deshielded and is predicted to resonate in the δ 70–75 ppm range.
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C3 (Methylene): The methylene carbon, attached to the aromatic ring, will be the most upfield of the non-aromatic carbons, with a predicted shift in the δ 35–45 ppm range.
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (C-F Coupling) |
| 1 | - | - | 170 – 180 | s |
| 2 | 4.0 – 4.5 | dd | 70 – 75 | s |
| 3 | 3.0 – 3.5 (diastereotopic) | dd, dd | 35 – 45 | s |
| 1' | - | - | 135 – 140 | d (small JCF) |
| 2' | - | - | 115 – 125 | d (small JCF) |
| 3' | 7.2 – 7.4 | dd | ~132 | d (³JCF) |
| 4' | - | - | 160 – 165 | d (¹JCF ≈ 245 Hz) |
| 5' | 7.0 – 7.2 | td | ~118 | d (²JCF) |
| 6' | 7.5 – 7.8 | dd | ~128 | d (⁴JCF) |
| COOH | 10 – 12 (variable) | br s | - | - |
| OH | 3 – 6 (variable) | br s | - | - |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets, td = triplet of doublets.
Recommended Experimental Protocol
To obtain high-quality, unambiguous NMR data for structural confirmation, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, where data from 2D experiments corroborate the assignments made from 1D spectra.
Figure 2: Recommended workflow for NMR-based structure elucidation.
Step-by-Step Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good starting choice as it solubilizes polar compounds and typically allows for the observation of -OH and -COOH protons. Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
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¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide information on chemical shifts, integration (proton ratios), and coupling patterns.
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¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
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DEPT-135: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.
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¹H-¹H COSY: Acquire a Correlation Spectroscopy spectrum to establish proton-proton coupling networks, which is essential for tracing the aliphatic spin system and confirming neighbor relationships in the aromatic ring.
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¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify which protons are directly attached to which carbons.
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¹H-¹³C HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to probe longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting the aliphatic chain to the aromatic ring and identifying quaternary carbons.
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D₂O Exchange: After initial spectra are acquired, add a drop of D₂O, shake the tube, and re-acquire the ¹H NMR spectrum to confirm the assignment of exchangeable -OH and -COOH protons.
Conclusion
The ¹H and ¹³C NMR spectra of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid are predicted to exhibit a rich set of features that are highly characteristic of its structure. Key identifying markers include the complex ABC aromatic system with observable H-F couplings, the diastereotopic nature of the C3 methylene protons creating an ABX system with the C2 proton, and the large one-bond C-F coupling constant observed for C4' in the ¹³C spectrum. By employing a systematic combination of 1D and 2D NMR experiments as outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their scientific endeavors.
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